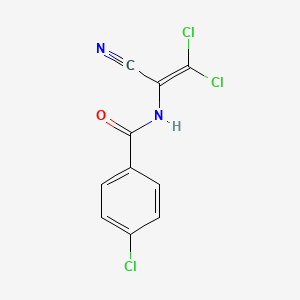

4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-クロロ-N-(2,2-ジクロロ-1-シアノエテニル)ベンズアミドは、分子式C10H5Cl3N2Oの有機化合物です。ベンザミド誘導体であり、ベンゼン環にクロロ基とシアノ基が結合していることが特徴です。

2. 製法

合成ルートと反応条件

4-クロロ-N-(2,2-ジクロロ-1-シアノエテニル)ベンズアミドの合成は、通常、トリエチルアミンなどの塩基の存在下で、4-クロロベンゾイルクロリドと2,2-ジクロロ-1-シアノエテンを反応させることで行われます。反応は、反応物と生成物の加水分解を防ぐために無水条件下で行われます。一般的な反応スキームは以下のとおりです。

4-chlorobenzoyl chloride+2,2-dichloro-1-cyanoethene→this compound

工業的製造方法

工業的な環境では、4-クロロ-N-(2,2-ジクロロ-1-シアノエテニル)ベンズアミドの製造は、製品の品質と収率を安定させるために連続フロー反応器を使用することがあります。自動システムの使用により、温度、圧力、反応物濃度などの反応パラメーターを正確に制御できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dichloro-1-cyanoethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+2,2-dichloro-1-cyanoethene→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

反応の種類

4-クロロ-N-(2,2-ジクロロ-1-シアノエテニル)ベンズアミドは、次のようなさまざまな化学反応を起こします。

置換反応: クロロ基は、アミンやチオールなどの求核剤によって置換される可能性があります。

環化反応: この化合物は、オキサゾールやイミダゾールなどの複素環式化合物を形成するために環化することができます。

加水分解: アミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成する可能性があります。

一般的な試薬と条件

求核剤: メチルアミン、ジメチルアミン、エチレンジアミンは、一般的に使用される求核剤です。

環化剤: 環化反応は、ルイス酸や塩基などの触媒を必要とする場合が多いです。

加水分解条件: 加水分解は、通常、塩酸または水酸化ナトリウムを使用して行われます。

生成される主な生成物

オキサゾール誘導体: アミンとの反応により、5-アミノ-1,3-オキサゾール-4-カルボニトリルが得られます。

イミダゾール誘導体: エチレンジアミンとの反応により、イミダゾ[1,2-a][1,4]ジアゼピン誘導体が生成されます。

科学的研究の応用

4-クロロ-N-(2,2-ジクロロ-1-シアノエテニル)ベンズアミドは、科学研究においていくつかの応用があります。

化学: さまざまな複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。

医学: 医薬品中間体としての可能性を探るための研究が進行中です。

産業: 新しい材料や化学プロセスの開発に使用されています。

作用機序

4-クロロ-N-(2,2-ジクロロ-1-シアノエテニル)ベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は求電子剤として作用し、生体分子の求核部位と反応することができます。この相互作用は、酵素活性の阻害や細胞過程の阻害につながる可能性があります。正確な経路と標的はまだ調査中です。

類似化合物との比較

類似化合物

- 4-クロロ-N-(2,2-ジクロロ-1-イソチオシアナト-エチル)-ベンズアミド

- 4-クロロ-N-(2,2-ジクロロ-1-モルホリン-4-イル-エチル)-ベンズアミド

独自性

4-クロロ-N-(2,2-ジクロロ-1-シアノエテニル)ベンズアミドは、その特定の置換パターンとクロロ基とシアノ基の両方の存在によって独特です。この組み合わせは、他のベンザミド誘導体とは異なる独自の化学反応性と潜在的な生物活性を付与します。

生物活性

4-Chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This compound features a benzamide structure linked to a 2,2-dichloro-1-cyanoethenyl moiety, which contributes to its unique chemical properties and biological activities.

Chemical Structure and Properties

- Chemical Formula : C10H5Cl3N2O

- Molecular Weight : 273.52 g/mol

- CAS Number : 53828-13-0

- IUPAC Name : this compound

The structure of this compound facilitates various chemical reactions, including nucleophilic substitutions and cyclization, making it a versatile building block in synthetic organic chemistry.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Specifically, studies have shown its efficacy against several viral strains.

Case Study: Antiviral Efficacy

A recent study evaluated the compound's activity against the hepatitis C virus (HCV). The results indicated that the compound had an IC50 value of approximately 3.4 μM, demonstrating promising antiviral properties compared to standard antiviral agents .

Anticancer Activity

In addition to its antiviral effects, this compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

The proposed mechanism of action involves the compound's ability to bind to specific proteins within cancer cells, disrupting their normal function. This interaction may lead to apoptosis (programmed cell death) in malignant cells .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value | References |

|---|---|---|---|

| Antiviral | Hepatitis C Virus | 3.4 μM | |

| Anticancer | Various Cancer Cell Lines | TBD |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 2-amino-3,3-dichloroacrylonitrile with benzoyl chloride. This method provides a pathway for producing the compound in a laboratory setting, allowing for further investigation into its biological activities.

Future Directions

Research is ongoing to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies will likely focus on:

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Understanding how the compound interacts with specific cellular targets.

- Formulation Development : Exploring potential formulations for therapeutic use in viral infections and cancer treatment.

特性

CAS番号 |

53828-13-0 |

|---|---|

分子式 |

C10H5Cl3N2O |

分子量 |

275.5 g/mol |

IUPAC名 |

4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide |

InChI |

InChI=1S/C10H5Cl3N2O/c11-7-3-1-6(2-4-7)10(16)15-8(5-14)9(12)13/h1-4H,(H,15,16) |

InChIキー |

MHAXBZBBMXYYBU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)NC(=C(Cl)Cl)C#N)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。